molecular formula C27H24F3N3O3 B2591888 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 893788-21-1

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2591888
CAS No.: 893788-21-1
M. Wt: 495.502
InChI Key: DYEDCIGLRDNQLV-UHFFFAOYSA-N
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Description

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting with the preparation of the quinoline core. The synthetic route typically includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

    Methoxylation: Introduction of the methoxy group at the 7th position of the quinoline ring using methanol and a suitable catalyst.

    Aminomethylation: The amino group is introduced via a Mannich reaction, involving formaldehyde and a secondary amine.

    Acetamide Formation: The final step involves the reaction of the aminomethylated quinoline with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form the acetamide derivative.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The quinoline core is known for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The methoxy and amino groups can enhance its binding affinity to specific enzymes or receptors, further modulating its biological activity.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Known for its antimalarial properties.

Compared to these compounds, 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has unique structural features, such as the trifluoromethyl group, which can enhance its chemical stability and biological activity.

Properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-17-6-9-21(10-7-17)31-15-19-12-18-8-11-23(36-2)14-24(18)33(26(19)35)16-25(34)32-22-5-3-4-20(13-22)27(28,29)30/h3-14,31H,15-16H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEDCIGLRDNQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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